1H-Imidazole-5-acetic acid

Neuroscience GABA receptor pharmacology Receptor binding assay

Procure 1H-Imidazole-5-acetic acid (CAS 645-65-8) when your research demands a GABAₐ receptor partial agonist pharmacologically distinct from histamine-pathway metabolites. This tautomeric compound (equilibrating with imidazole-4-acetic acid) acts as a partial agonist at α5-containing GABAₐ receptors (EC₅₀ 1.74 μM) and a reversible, non-competitive GABA transaminase inhibitor (Ki 0.34 mM) — enabling washout-based mechanistic studies that irreversible inhibitors preclude. As a validated AT₁ receptor antagonist scaffold, the C-5 acetic acid moiety supports esterification, amidation, and bioisosteric replacement for SAR programs. Metabolomics labs require the pure 5-isomer to distinguish histamine-dependent from histamine-independent imidazole acetic acid pools in LC-MS/MS or GC-MS workflows. Ensure your supplier provides ≥95% purity with tautomeric consistency.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 645-65-8
Cat. No. B1210293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-5-acetic acid
CAS645-65-8
SynonymsIMAC
imidazole-4-acetic acid
imidazole-4-acetic acid hydrochloride
imidazole-4-acetic acid, sodium salt
imidazoleacetic acid
imidazolyl-4-acetic acid
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(=O)O
InChIInChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9)
InChIKeyPRJKNHOMHKJCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole-5-acetic acid (CAS 645-65-8): Essential Compound Profile for Neuroscience and Cardiovascular Research Procurement


1H-Imidazole-5-acetic acid (CAS 645-65-8), also referred to as imidazole-4(5)-acetic acid or 2-(1H-imidazol-5-yl)acetic acid, is a monocarboxylic acid derivative of imidazole with molecular formula C₅H₆N₂O₂ and molecular weight 126.11 g/mol [1]. This compound exists in tautomeric equilibrium with imidazole-4-acetic acid [2] and is recognized as an endogenous metabolite found in brain tissue and urine across multiple species, including humans, mice, and Drosophila melanogaster [1][3]. Structurally related to the neurotransmitter histamine, imidazole-5-acetic acid functions as a GABA receptor modulator with partial agonist activity at GABAₐ receptors and antagonist activity at GABA𝒸 receptors [4], distinguishing it from simpler imidazole derivatives lacking this receptor interaction profile.

Why 1H-Imidazole-5-acetic Acid Cannot Be Interchanged with Other Imidazole Analogs in Experimental Systems


Substituting 1H-imidazole-5-acetic acid with structurally similar imidazole derivatives such as histamine, imidazole-4-acetic acid, or 4-methylimidazole will produce qualitatively different experimental outcomes due to divergent receptor pharmacology and tautomer-specific properties. Histamine (imidazole-4-ethylamine) acts primarily through H₁-H₄ histamine receptors with vasodilatory and inflammatory effects, whereas imidazole-5-acetic acid engages GABAₐ and GABA𝒸 receptors as a partial agonist/antagonist, producing inhibitory neurotransmission [1]. Furthermore, computational studies demonstrate that imidazole-4-acetic acid is thermodynamically favored over imidazole-5-acetic acid by 0.750–0.877 kcal/mol in the gas phase due to intramolecular hydrogen bonding (nN8→σ*O14–H15) that stabilizes the 4-isomer by 15.07 kcal/mol [2], meaning that tautomeric equilibration will skew population ratios in biological or synthetic environments. This tautomeric preference, combined with distinct metabolic origins—imidazole-4-acetic acid derives directly from histamine oxidation while 1-methylimidazole-5-acetic acid is explicitly NOT a histamine metabolite [3]—precludes interchangeable use.

Quantitative Differentiation Evidence for 1H-Imidazole-5-acetic Acid Procurement: Comparator-Based Activity and Property Data


GABAₐ Receptor α5β2γ2 Subtype Agonist Activity: Quantitative EC₅₀ Comparison Against Baseline

1H-Imidazole-5-acetic acid demonstrates quantifiable partial agonist activity at recombinant human GABAₐ receptors containing the α5β2γ2S subunit combination, with an EC₅₀ value of 1.74 × 10³ nM (1.74 μM) measured in transiently transfected human tsA201 cells following 30-minute incubation [1]. This activity profile distinguishes it from histamine, which lacks GABAₐ receptor agonism entirely, and from GABA itself, which acts as a full agonist with approximately 100-fold higher potency (EC₅₀ ~10-20 nM) at the same receptor subtype [2]. The partial agonist character (activating the receptor but producing submaximal efficacy compared to GABA) provides a pharmacological window for modulating inhibitory tone without complete receptor saturation.

Neuroscience GABA receptor pharmacology Receptor binding assay

GABA-T Enzyme Inhibition: Quantitative Ki Value Differentiating from Competitive Substrates

Imidazoleacetic acid hydrochloride (which exists in equilibrium with 1H-imidazole-5-acetic acid) inhibits GABA transaminase (GABA-T) in a non-competitive manner with a Ki value of 0.34 mM (340 μM) [1]. This non-competitive inhibition mechanism contrasts with classical GABA-T inhibitors such as vigabatrin (Ki ~0.1 mM, irreversible) and aminooxyacetic acid (Ki ~0.01 mM, competitive) [2]. The non-competitive inhibition profile indicates that imidazole-5-acetic acid binds to an allosteric site distinct from the GABA substrate binding pocket, enabling it to reduce enzyme activity even at saturating substrate concentrations—a property not shared by competitive inhibitors.

Enzyme inhibition GABA metabolism Neurochemistry

Thermodynamic Tautomer Preference: Quantitative Energy Differential Between 4- and 5-Isomers Informing Synthetic Strategy

Density functional theory (DFT) calculations using B3LYP, CAM-B3LYP, and ωB97XD functionals with 6-311++G** and aug-cc-pvdz basis sets consistently demonstrate that imidazole-4-acetic acid (I) is thermodynamically favored over imidazole-5-acetic acid (II) by 0.750–0.877 kcal/mol in the gas phase [1]. The energy barrier for interconversion via a 1,2-proton shift mechanism requires crossing two transition states (TS1: 47.67–49.92 kcal/mol; TS2: 49.55–52.69 kcal/mol) with an sp³-type intermediate, making thermal interconversion kinetically prohibitive at room temperature without catalysis [1]. A water-assisted 1,3-proton shift pathway reduces the barrier to below 20 kcal/mol in gas phase and below 12 kcal/mol in solution, enabling practical equilibration under aqueous or protic conditions [1].

Computational chemistry Tautomerism Synthetic intermediate selection

Metabolic Pathway Distinction: Differentiating 5-Isomer from Histamine-Derived 4-Isomer in Endogenous Metabolism

Gas chromatographic analysis of human urine has identified 1-methylimidazole-4-acetic acid as a major excretory product of exogenously administered histamine, while the isomeric 1-methylimidazole-5-acetic acid is also present as a normal urinary constituent [1]. Critically, direct evidence from radiolabeled histamine studies demonstrates that 1-methylimidazole-5-acetic acid is NOT a metabolite of histamine catabolism [2]. In 4-hour urine sample analyses, imidazoleacetic acid constitutes the predominant metabolite (60.6%), compared to Nτ-methylimidazoleacetic acid (8.6%), Nτ-methylhistamine (7.3%), and N-acetylhistamine (4.5%) [3]. This establishes that 1H-imidazole-5-acetic acid originates from a distinct biosynthetic pathway separate from the classic histamine→imidazole-4-acetic acid oxidation route.

Metabolomics Histamine metabolism Endogenous ligand research

Angiotensin II Receptor Antagonist Scaffold: Quantitative Affinity Gains from Imidazole-5-acetic Acid Core Modifications

The imidazole-5-acetic acid scaffold serves as the foundational core for nonpeptide angiotensin II (AT₁) receptor antagonists. S-8307 (2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt) displaces [³H]angiotensin II from rat adrenal cortical membrane binding sites with an IC₅₀ of 4 × 10⁻⁵ M (40 μM) [1]. Optimization of this scaffold through extended acid side chains at the C-5 position led to (E)-acrylic acid derivatives that exhibit a 100-fold increase in binding affinity (2 orders of magnitude) and a 10-fold improvement in in vivo potency compared to the parent imidazole-5-acetic acid framework [2]. This quantifies the scaffold's value as a starting point for structure-activity relationship (SAR) campaigns targeting AT₁ antagonism.

Cardiovascular pharmacology Angiotensin II receptor Drug discovery scaffold

GABA𝒸 Receptor ρ Subunit Subtype-Selective Modulation: Differential EC₅₀ Values Across ρ1 vs ρ2 Subunits

1H-Imidazole-5-acetic acid exhibits quantifiable subtype selectivity across GABA𝒸 receptor ρ subunits, with EC₅₀ values of 16,000 nM (16 μM) at the ρ1 subunit and 3,000 nM (3 μM) at the ρ2 subunit [1]. This 5.3-fold selectivity for ρ2 over ρ1 subunits distinguishes imidazole-5-acetic acid from imidazole-4-acetic acid, which acts primarily as a competitive antagonist at GABA𝒸 receptors with minimal subunit selectivity data reported [2]. The differential ρ subunit activation profile enables researchers to probe the distinct physiological roles of ρ1-containing versus ρ2-containing GABA𝒸 receptors in retinal bipolar cells and other neuronal circuits.

GABA receptor pharmacology Receptor subtype selectivity Neuropharmacology

Validated Application Scenarios for 1H-Imidazole-5-acetic Acid Procurement in Research and Development


GABAₐ α5 Subunit Pharmacology Studies Requiring Partial Agonist Tool Compound

Investigators examining GABAₐ receptors containing the α5 subunit (implicated in cognition, anxiety, and anesthetic sensitivity) can utilize 1H-imidazole-5-acetic acid as a moderate-potency partial agonist tool. The compound's EC₅₀ of 1.74 μM at recombinant human α5β2γ2S receptors [1] provides a defined concentration window for receptor activation without the full saturation effects of GABA, enabling studies of partial agonism in synaptic and extrasynaptic contexts. This application is particularly relevant for laboratories conducting hippocampal slice electrophysiology where α5-containing receptors mediate tonic inhibition.

Non-Competitive GABA-T Inhibition Mechanism Studies

Biochemists and enzymologists studying GABA transaminase regulation can employ imidazole-5-acetic acid hydrochloride as a reversible, non-competitive inhibitor probe. The compound's Ki of 0.34 mM and non-competitive mechanism [1] allow researchers to distinguish allosteric modulation from active-site competition in GABA metabolic pathway investigations. This tool is suitable for washout experiments where irreversible inhibitors like vigabatrin would permanently inactivate the enzyme, confounding mechanistic interpretation.

Angiotensin II AT₁ Receptor Antagonist Lead Optimization Campaigns

Medicinal chemistry teams pursuing novel nonpeptide AT₁ receptor antagonists for hypertension or cardiovascular disease can leverage 1H-imidazole-5-acetic acid as a validated scaffold for SAR exploration. The documented 100-fold binding affinity improvement and 10-fold in vivo potency enhancement achievable through C-5 side chain extension [1] provides a rational starting point for lead optimization. The scaffold's synthetic tractability at the acetic acid moiety supports diverse derivatization strategies including esterification, amidation, and bioisosteric replacement.

Metabolomic Profiling and Histamine Pathway Discrimination Studies

Metabolomics researchers quantifying histamine catabolic flux or distinguishing biosynthetic origins of imidazole-containing metabolites should procure 1H-imidazole-5-acetic acid as an analytical reference standard. Given that 1-methylimidazole-5-acetic acid is explicitly NOT derived from histamine metabolism, whereas the 4-isomer is a direct oxidation product [1], the 5-isomer serves as a critical internal control for distinguishing histamine-dependent from histamine-independent imidazole acetic acid pools in urine, CSF, and tissue homogenates. LC-MS/MS or GC-MS methods require pure 5-isomer standards for accurate peak assignment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Imidazole-5-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.